molecular formula C11H10ClN3O2S B5753636 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B5753636
M. Wt: 283.73 g/mol
InChI Key: MEBVBFAWNUMLDB-UHFFFAOYSA-N
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Description

N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core functionalized with a chlorophenoxymethyl group and an acetamide moiety. This molecular architecture places it within a class of heterocycles that are of significant interest in medicinal and agricultural chemistry research. Heterocyclic scaffolds, particularly thiadiazole and its derivatives, are recognized as crucial templates in drug discovery due to their wide spectrum of potential biological activities . Similar acetamide-functionalized heterocycles have been the subject of experimental and computational studies, including synthesis, spectroscopic characterization, and single-crystal X-ray diffraction analysis to confirm their molecular structure . Compounds with this core structure are frequently investigated for various pharmacological applications, such as antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer agents . Researchers value this family of compounds for developing new therapeutic candidates and studying structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c1-7(16)13-11-15-14-10(18-11)6-17-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBVBFAWNUMLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817181
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the thiadiazole intermediate with 4-chlorophenol in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the thiadiazole derivative to introduce the acetamide moiety. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide:

Basic Information

  • Molecular Formula: C11H10ClN3O2S
  • Molecular Weight: 283.73 g/mol
  • IUPAC Name: N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]acetamide
  • Other Identifiers: It is also identified by the ChEMBL ID CHEMBL1600136 .

Potential Applications

While the search results do not provide specific applications or case studies for this compound, they do point to the potential use of related compounds in various fields:

  • Activation Analysis: Radioactivity and radioisotopes, in general, can be used to examine product and process improvements, reduce costs, and probe complex research problems . Activation analysis, which involves exposing a sample to neutrons to create radioisotopes, can be used for quality control and identifying trace elements in manufacturing and research .
  • Biomedical Research: Radiotracers are used in biomedical research, including in-progress and human studies .
  • Screening Libraries: A related compound, N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(1H-indol-3-yl)-2-oxoacetamide, is included in antiviral and new agro screening libraries, suggesting potential applications in these areas .

Safety

  • The search results mention safety aspects generally, but not specifically for this compound .

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. One of the primary targets is acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative disorders, where acetylcholine levels are often reduced.

Comparison with Similar Compounds

Structural Variations

Core Heterocycle
  • 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole: Compounds like 7o () feature a 1,3,4-oxadiazole core, replacing sulfur with oxygen. For example, 7o demonstrates potent antibacterial activity against Salmonella typhi and Staphylococcus aureus , while thiadiazole derivatives often exhibit stronger anticancer effects due to enhanced π-π interactions with biological targets .
  • Triazole Hybrids :
    • Compounds such as 477331-57-0 () integrate a 1,2,4-triazole ring, enabling additional hydrogen bonding and π-stacking interactions. These hybrids show apoptosis-inducing activity in glioma cells via Akt inhibition .
Substituents on the Thiadiazole Ring
  • Phenoxymethyl vs. Thioethers: The target compound’s (4-chlorophenoxy)methyl group differs from thioether-linked analogs like 5e–5m (), which exhibit moderate antibacterial activity. Thioethers may enhance oxidative stability but reduce polarity compared to ethers .
  • Aryl and Heteroaryl Groups: Compounds 4g, 4h, and 4i () bear 4-fluorophenylpiperazine, furan-2-carbonyl, and benzylpiperidine substituents, respectively.
Acetamide Modifications
  • Simple Acetamide vs. Substituted Phenyl :
    • The target compound’s unmodified acetamide contrasts with derivatives like 3 and 8 (), where nitro and benzothiazole groups enhance Akt inhibitory activity (92.36% and 86.52% inhibition, respectively) .

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Key Substituents LogP* (Predicted)
Target Compound 325.8 Not reported (4-Chlorophenoxy)methyl ~3.2
4g () 487.9 203–205 4-Fluorophenylpiperazine ~2.8
4y () 376.4 Not reported Ethyl/p-tolylamino ~2.5
7o () 436.9 Not reported 3,4-Dimethylphenyl ~4.1
Acetazolamide () 222.2 258–259 Aminosulfonyl ~0.5

*LogP values estimated using fragment-based methods.

  • Melting Points : Thiadiazole derivatives with aromatic substituents (e.g., 4g ) exhibit higher melting points (>200°C) due to crystalline packing , whereas acetazolamide’s polar sulfonamide group increases its mp to 258°C .
  • Lipophilicity: The target compound’s phenoxymethyl group increases LogP compared to acetazolamide, suggesting better blood-brain barrier penetration.

Biological Activity

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3O2SC_{15}H_{19}N_{3}O_{2}S with a molecular weight of 305.4 g/mol. The compound features a thiadiazole ring, which is known for its biological activity, particularly in anticancer applications.

Synthesis

The compound can be synthesized through a reaction involving 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine and chloroacetyl chloride in the presence of anhydrous sodium acetate. This synthetic pathway allows for the introduction of various functional groups that can enhance biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, derivative compounds related to this structure showed IC50 values as low as 0.28 µg/mL against MCF-7 cells .
  • Mechanism of Action :
    • Apoptosis Induction : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells. This is evidenced by elevated levels of caspase 9 and a higher Bax/Bcl-2 ratio, indicating the activation of apoptotic pathways .
    • Cell Cycle Arrest : The compound causes cell cycle arrest at the S and G2/M phases in treated cells. This disruption in the cell cycle is crucial for its anticancer efficacy .
  • Selectivity : Notably, this compound demonstrates selective toxicity towards cancerous cells compared to normal cells. This selectivity is essential for minimizing side effects during cancer treatment .

Comparative Efficacy

The following table summarizes the IC50 values of this compound and related compounds against different cancer cell lines:

CompoundCancer Cell LineIC50 (µg/mL)
This compoundMCF-70.28
Related derivative 1MCF-77.56
Related derivative 2HepG29.6
Standard Drug (5-FU)MCF-76.80

Case Studies

Several case studies have been conducted to assess the biological activity of thiadiazole derivatives:

  • In Vitro Studies : A series of thiadiazole derivatives were tested against MCF-7 and HepG2 cell lines using the MTT assay. The study found that modifications to the thiadiazole structure significantly influenced cytotoxicity and apoptosis induction .
  • In Vivo Studies : An in vivo study demonstrated the targeting ability of related compounds to sarcoma cells in tumor-bearing mice models. This highlights the potential for these compounds to be developed into targeted therapies for specific cancer types .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclocondensationHydrazine hydrate, CS₂, H₂SO₄, reflux60–75
Phenoxy-methylation4-Chlorophenol, KOH, DMF, 80°C50–65
AcetylationAcetic anhydride, Et₃N, RT70–85

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during thiadiazole synthesis?

Answer:
Byproduct formation (e.g., disubstituted derivatives or oxidized species) is common due to the reactivity of the thiadiazole sulfur atom. Optimization strategies include:

  • Controlled stoichiometry : Limiting the molar ratio of electrophiles (e.g., chloroacetyl chloride) to thiadiazole intermediates to 1:1 to prevent over-substitution .
  • Low-temperature reactions : Performing substitutions at 0–5°C to reduce side reactions .
  • Catalytic additives : Using phase-transfer catalysts like tetrabutylammonium bromide to enhance regioselectivity .

Basic: What spectroscopic techniques are critical for structural elucidation of thiadiazole acetamides?

Answer:

  • ¹H/¹³C NMR : To confirm substitution patterns. For example, the acetamide methyl group typically resonates at δ 2.1–2.3 ppm, while aromatic protons from the 4-chlorophenoxy group appear at δ 6.8–7.4 ppm .
  • IR Spectroscopy : The carbonyl (C=O) stretch of the acetamide moiety is observed at 1670–1695 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns, e.g., [M+H]⁺ for C₁₁H₉ClN₂O₂S at m/z 277.01 .

Advanced: How do researchers evaluate the anticancer activity of thiadiazole acetamides, and what challenges arise in interpreting IC₅₀ data?

Answer:
Methodology :

  • Cell line assays : Compounds are tested against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Activity is reported as IC₅₀ (concentration inhibiting 50% cell growth) .
  • Selectivity screening : Active compounds are further evaluated against non-cancerous cells (e.g., NIH3T3) to assess therapeutic index .

Q. Challenges :

  • Variability in IC₅₀ values : Discrepancies arise due to differences in assay protocols (e.g., incubation time, cell density). For example, compound 4y showed IC₅₀ = 0.034–0.084 mmol·L⁻¹ against A549 in two studies .
  • Validation : Replicating results across labs and using positive controls (e.g., cisplatin) to normalize data .

Advanced: How are computational tools like molecular docking and crystallography applied to study thiadiazole derivatives?

Answer:

  • Molecular docking : Used to predict binding interactions with biological targets (e.g., aromatase for anticancer activity). Software like AutoDock Vina models ligand-receptor complexes, with scoring functions ranking binding affinities .
  • X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond lengths and angles. For example, SHELX analysis revealed a planar thiadiazole ring with a dihedral angle of 5.2° relative to the acetamide group .

Q. Table 2: Crystallography Software and Applications

SoftwareApplicationReference
SHELXLSmall-molecule refinement
ORTEP-IIIThermal ellipsoid visualization
WinGXCrystallographic data integration

Advanced: How can researchers resolve contradictions in reported biological activities of thiadiazole derivatives?

Answer:
Contradictions often stem from:

  • Structural analogs : Minor substitutions (e.g., -Cl vs. -NO₂) drastically alter activity. Meta-analysis of SAR (structure-activity relationship) studies is critical .
  • Assay conditions : Standardizing protocols (e.g., using identical cell lines and serum concentrations) reduces variability .
  • Data triangulation : Cross-referencing biological data with computational predictions and pharmacokinetic profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide
Reactant of Route 2
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.